molecular formula C12H5Br3O B15211185 1,4,8-Tribromo-dibenzofuran CAS No. 617707-45-6

1,4,8-Tribromo-dibenzofuran

Cat. No.: B15211185
CAS No.: 617707-45-6
M. Wt: 404.88 g/mol
InChI Key: TWEPIOZGPMEUHR-UHFFFAOYSA-N
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Description

1,4,8-Tribromo-dibenzofuran is a halogenated derivative of dibenzofuran, a heterocyclic organic compound. It consists of a dibenzofuran core with three bromine atoms substituted at the 1, 4, and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,8-Tribromo-dibenzofuran can be synthesized through various methods. One common approach involves the bromination of dibenzofuran using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as chloroform or carbon tetrachloride and may be catalyzed by a Lewis acid like iron(III) bromide. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4,8-Tribromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dibenzofuran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,4,8-Tribromo-dibenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,8-tribromo-dibenzofuran involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The exact mechanism depends on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Tribromobenzene
  • 1,2,4-Tribromobenzene
  • 1,3,5-Tribromobenzene
  • 1,4,7-Tribromo-dibenzofuran

Comparison

1,4,8-Tribromo-dibenzofuran is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other tribromobenzene isomers, it has a different arrangement of bromine atoms, leading to variations in melting points, solubility, and reactivity. The presence of the dibenzofuran core also imparts distinct electronic and steric effects, making it a valuable compound for specialized applications .

Properties

CAS No.

617707-45-6

Molecular Formula

C12H5Br3O

Molecular Weight

404.88 g/mol

IUPAC Name

1,4,8-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-6-1-4-10-7(5-6)11-8(14)2-3-9(15)12(11)16-10/h1-5H

InChI Key

TWEPIOZGPMEUHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C=CC(=C3O2)Br)Br

Origin of Product

United States

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